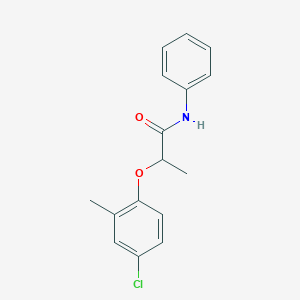

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide

描述

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to control broad-leaf weeds in various agricultural settings. The compound is characterized by the presence of a chloro-substituted phenoxy group and a phenylpropanamide moiety, which contribute to its herbicidal properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide typically involves the reaction of 4-chloro-2-methylphenol with an appropriate amide precursorThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the sulfonation of 4-chloro-2-methylphenol, followed by etherification and subsequent amide bond formation. The reaction conditions are optimized to achieve high optical content and minimal optical loss of raw materials .

化学反应分析

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on plant growth and development.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.

作用机制

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide involves its role as a synthetic auxin. It mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of broad-leaf weeds. The compound targets specific pathways involved in cell elongation and division, disrupting normal plant growth processes .

相似化合物的比较

Similar Compounds

2-methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with similar herbicidal properties.

2,4-dichlorophenoxyacetic acid (2,4-D): Widely used herbicide with a similar mode of action.

2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but less commonly used due to environmental concerns.

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is unique due to its specific structural features, which confer distinct physicochemical properties and herbicidal activity. Its ability to selectively target broad-leaf weeds while leaving monocot crops relatively unaffected makes it a valuable tool in agricultural weed management .

生物活性

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C16H16ClNO2

- Molecular Weight : 289.76 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its herbicidal properties and potential therapeutic applications.

Herbicidal Properties

Research indicates that this compound exhibits significant herbicidal activity, targeting specific biochemical pathways in plants. Its mechanism involves the inhibition of key enzymes involved in plant growth and development.

- Mechanism of Action :

- The compound acts by disrupting the lipid biosynthesis pathway in plants, similar to other phenoxy herbicides like MCPA (4-chloro-2-methylphenoxy acetic acid) which has been linked to liver damage in humans exposed to high concentrations .

- It inhibits acyl-ACP thioesterase, an enzyme crucial for fatty acid synthesis, leading to impaired growth in susceptible plant species .

Pharmacological Potential

In addition to its herbicidal properties, this compound is being investigated for potential therapeutic applications:

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacterial strains.

-

Anti-inflammatory Effects :

- Some research indicates that derivatives of similar compounds exhibit anti-inflammatory properties, which could be relevant for developing treatments for inflammatory diseases.

Case Study 1: Herbicide Exposure and Liver Damage

A notable case involved a farmer exposed to MCPA herbicide over six months, leading to significant liver injury. This case highlights the potential risks associated with chlorophenoxy herbicides, including those with similar structures to this compound. The patient exhibited obstructive liver injury symptoms and required intensive medical intervention .

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, derivatives of the compound were tested against various bacterial strains. Results indicated promising antimicrobial activity, warranting further exploration into its use as a potential antibiotic agent.

Research Findings and Data Tables

属性

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWNBJYOBTUXBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929784 | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13740-38-0 | |

| Record name | Propionanilide, 2-((4-chloro-o-tolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。